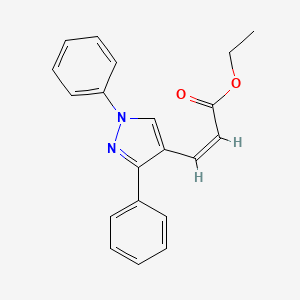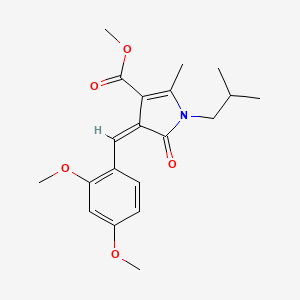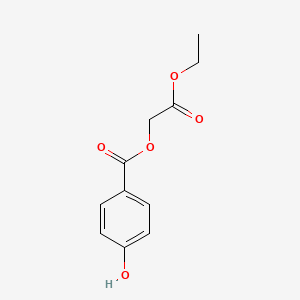
ethyl 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate
説明
Ethyl 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate, commonly known as EDA, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. EDA is a pyrazole-based compound that has been synthesized through various methods.
作用機序
The mechanism of action of EDA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EDA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EDA has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
EDA has been found to exhibit various biochemical and physiological effects. EDA has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. EDA has also been found to exhibit antimicrobial effects by inhibiting the growth of various bacteria and fungi. Additionally, EDA has been found to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
実験室実験の利点と制限
EDA has several advantages and limitations for lab experiments. One advantage of EDA is its ease of synthesis, which allows for the production of large quantities of the compound. EDA is also stable under various conditions, making it suitable for use in different experimental setups. However, one limitation of EDA is its low solubility in water, which can limit its use in aqueous-based experiments. Additionally, EDA has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several future directions for the study of EDA. One potential direction is the development of EDA-based drugs for the treatment of various diseases, including inflammation and cancer. Another potential direction is the use of EDA in the synthesis of functional materials, including organic semiconductors and polymers. Additionally, further studies are needed to elucidate the mechanism of action of EDA and to explore its potential applications in various fields.
Conclusion:
In conclusion, EDA is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. EDA can be synthesized through various methods and has been found to exhibit anti-inflammatory, antimicrobial, and antitumor properties. EDA has several advantages and limitations for lab experiments, and there are several future directions for the study of EDA. Overall, EDA is a promising compound that has the potential to contribute to various fields of scientific research.
科学的研究の応用
EDA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. EDA has been found to exhibit anti-inflammatory, antimicrobial, and antitumor properties, making it a potential candidate for drug development. EDA has also been used in the synthesis of various functional materials, including liquid crystals, polymers, and organic semiconductors.
特性
IUPAC Name |
ethyl (Z)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-19(23)14-13-17-15-22(18-11-7-4-8-12-18)21-20(17)16-9-5-3-6-10-16/h3-15H,2H2,1H3/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSNKRPMKUEKKO-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4758134.png)
![N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4758141.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4758155.png)
![3-{[({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4758158.png)
![2-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4758188.png)
![N-benzyl-2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-2-oxoacetamide](/img/structure/B4758196.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4758200.png)
![2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4758205.png)

![5-(4-tert-butylbenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4758227.png)

![N-(2-bromophenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4758233.png)
![4-{[(5-bromo-2-thienyl)sulfonyl]amino}-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4758240.png)